

Rpkpfqfwll expression profile in tissues

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Compound of Interest

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An In-depth Technical Guide to the Expression Profile of Epidermal Growth Factor Receptor (EGFR)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases.^[1] Upon binding to ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor- α (TGF- α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.^[1] ^[2] This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for regulating cellular processes like proliferation, survival, differentiation, and migration.^[2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key factor in the development and progression of various solid tumors, including those of the lung, colon, breast, and brain, making it a pivotal target for therapeutic intervention.

EGFR Expression Profile in Human Tissues

The expression of EGFR varies significantly across different human tissues at both the mRNA and protein levels. A consensus dataset combining RNA data from the Human Protein Atlas (HPA), Genotype-Tissue Expression (GTEx), and Functional Annotation of the Mammalian Genome (FANTOM5) provides a comprehensive overview of its transcriptomic profile. Protein expression data, primarily derived from immunohistochemistry, confirms these findings and details the subcellular localization of the protein.

Summary of Expression

- **RNA Expression:** EGFR mRNA shows a broad distribution but is enhanced in specific tissues. The highest levels of expression are consistently observed in the placenta. Significant expression is also detected in epithelial tissues such as the skin, esophagus, and colon.
- **Protein Expression:** At the protein level, EGFR is predominantly localized to the plasma membrane, with some cytoplasmic staining observed. The expression pattern largely mirrors the RNA data, with strong membranous and cytoplasmic expression in several tissues, being most abundant in the placenta.

Quantitative Expression Data

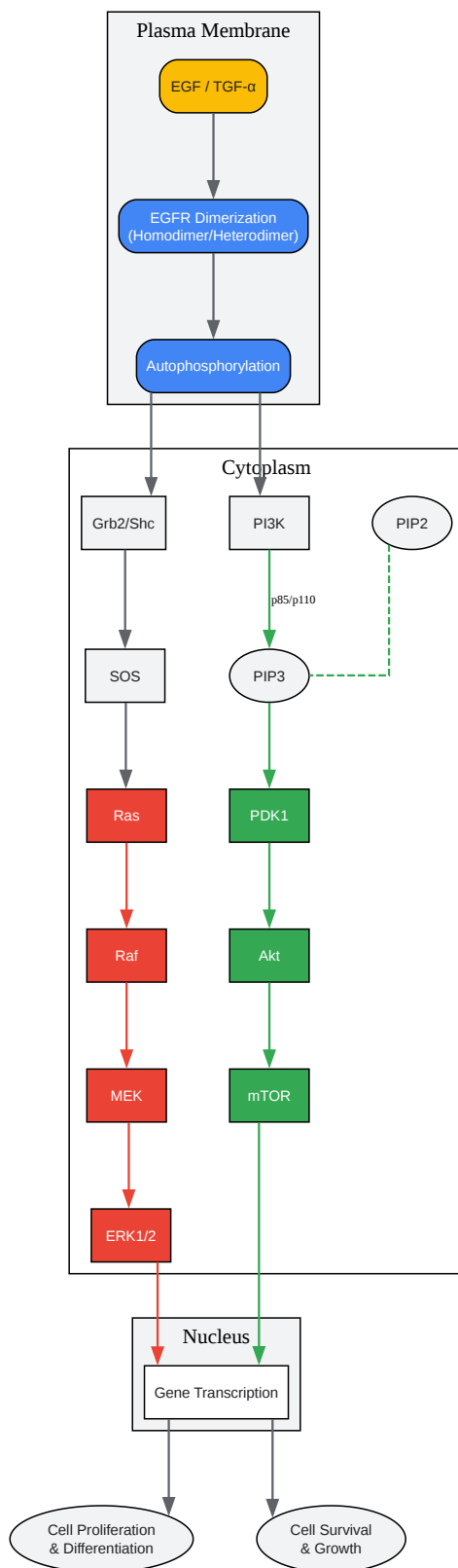
The following table summarizes the relative mRNA and protein expression levels of EGFR across a selection of normal human tissues. RNA levels are presented as consensus normalized transcripts per million (nTPM) from a combination of HPA, GTEx, and FANTOM5 datasets. Protein levels are based on knowledge-based annotation of immunohistochemistry staining from the Human Protein Atlas.

Tissue	Consensus nTPM (RNA)	Protein Level	Subcellular Location
Placenta	148.9	High	Membranous, Cytoplasmic
Esophagus	114.7	Medium	Membranous, Cytoplasmic
Skin	96.5	Medium	Membranous, Cytoplasmic
Colon	68.4	Medium	Membranous, Cytoplasmic
Vagina	62.8	Medium	Membranous, Cytoplasmic
Lung	44.1	Medium	Membranous, Cytoplasmic
Breast	24.3	Low	Membranous, Cytoplasmic
Liver	19.3	Low	Membranous, Cytoplasmic
Kidney	15.1	Low	Membranous, Cytoplasmic
Brain (Cerebral Cortex)	1.8	Not detected	-
Skeletal Muscle	0.4	Not detected	-
Blood	0.2	Not detected	-

EGFR Signaling Pathway

Activation of EGFR initiates multiple downstream signaling cascades that are central to cell physiology and pathology. The two primary pathways are the PI3K/AKT axis, which mainly

regulates cell survival and apoptosis, and the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation and differentiation.



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Caption: EGFR signaling cascade activation and downstream pathways.

Experimental Protocols

Accurate determination of EGFR expression is crucial for both research and clinical applications. The following sections detail standard methodologies for quantifying EGFR at the protein and mRNA levels.

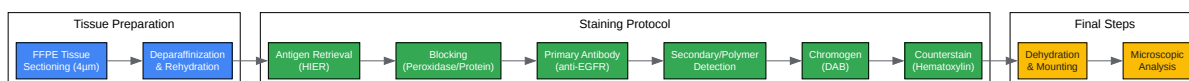
Immunohistochemistry (IHC) for EGFR Protein Detection

IHC is a widely used method to visualize EGFR protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol:

- **Specimen Preparation:** Fix tissue sections in 10% neutral buffered formalin and embed in paraffin. Cut 3-4 μm sections and mount on positively charged glass slides.
- **Deparaffinization and Rehydration:** Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., Leica Bond ER Solution 2, pH 9.0) for 20-30 minutes to unmask the antigen epitope.
- **Peroxidase Block:** Incubate sections with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity.
- **Protein Block:** Apply a protein blocking solution (e.g., 5% Bovine Serum Albumin) for 10-20 minutes to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate slides with a validated primary antibody against EGFR (e.g., Clone H11) for 30-60 minutes at room temperature or overnight at 4°C.
- **Detection System:** Apply a polymer-based detection system. This typically involves incubating with a secondary antibody probe for 10-20 minutes, followed by a tertiary polymer for another 10-20 minutes.

- **Chromogen Development:** Apply a chromogen substrate like 3,3'-Diaminobenzidine (DAB) and incubate for 5-10 minutes until the desired brown stain intensity develops.
- **Counterstaining:** Lightly counterstain the slide with hematoxylin to visualize cell nuclei.
- **Dehydration and Mounting:** Dehydrate the slides through a graded ethanol series and xylene, and coverslip using a permanent mounting medium.
- **Analysis:** Evaluate staining intensity (scored 0 to 3+) and the percentage of positive cells under a light microscope.



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Caption: Standard workflow for Immunohistochemistry (IHC).

Western Blot for EGFR Protein Quantification

Western blotting is used to separate proteins by size and quantify the expression of total and phosphorylated EGFR in cell or tissue lysates.

Protocol:

- **Sample Preparation (Cell Lysis):**
 - Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with intermittent vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

- Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
 - Load samples onto a 4-12% gradient or 7.5% polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer separated proteins to a PVDF or nitrocellulose membrane using a wet transfer system, typically overnight at 30V at 4°C for a large protein like EGFR (~175 kDa).
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
 - Incubate the membrane with a primary antibody for total EGFR or phospho-EGFR (e.g., Tyr1068) overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
- Visualization:
 - Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using film or a digital imaging system.
 - Quantify band intensity using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (RT-qPCR) for EGFR mRNA Expression

RT-qPCR is the gold standard for accurate and sensitive quantification of mRNA transcript levels.

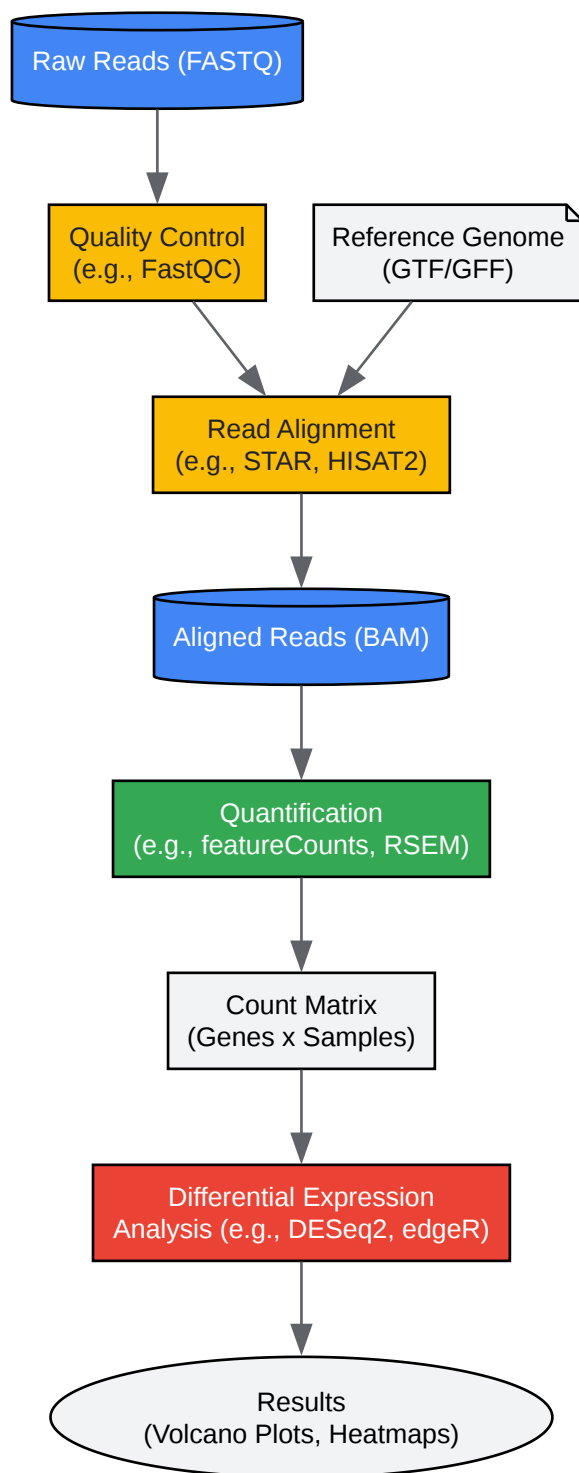
Protocol:

- RNA Extraction: Isolate total RNA from cells or tissues using a column-based kit or TRIzol-based method. Ensure removal of contaminating genomic DNA with a DNase I treatment step.
- RNA Quantification and Quality Control: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess integrity (e.g., via gel electrophoresis or Bioanalyzer).
- Reverse Transcription (cDNA Synthesis):
 - Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript VILO) and a mix of oligo(dT) and random primers.
- Real-Time PCR:
 - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for EGFR, and a SYBR Green or TaqMan probe-based master mix.
 - Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
 - Perform amplification on a real-time PCR instrument with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
- Data Analysis: Determine the quantification cycle (C_q) for EGFR and the housekeeping gene. Calculate the relative expression of EGFR using the $\Delta\Delta C_q$ method.

RNA-Seq Bioinformatic Workflow

High-throughput RNA sequencing (RNA-seq) provides a comprehensive, transcriptome-wide view of gene expression. The analysis workflow transforms raw sequencing data into

quantifiable expression levels.



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Caption: Bioinformatic workflow for RNA-Seq gene expression analysis.

Workflow Steps:

- **Quality Control:** Raw sequencing reads in FASTQ format are first assessed for quality using tools like FastQC. This step checks for base quality scores, GC content, and adapter contamination.
- **Read Alignment:** High-quality reads are then aligned to a reference genome or transcriptome. Spliced-aware aligners like STAR or HISAT2 are commonly used for eukaryotic RNA-seq data. The output is typically a BAM file.
- **Quantification:** The number of reads mapping to each gene is counted to create a count matrix. Tools like featureCounts or RSEM tally the reads for each gene across all samples.
- **Normalization:** Raw counts are normalized to account for differences in sequencing depth and gene length between samples. Common methods include Transcripts Per Million (TPM) and those used by DESeq2 or edgeR.
- **Differential Expression Analysis:** Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly up- or down-regulated between experimental groups.
- **Visualization:** Results are visualized using volcano plots, heatmaps, and other graphical representations to interpret the biological significance of expression changes.

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References

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